

Spectroscopic Profile of 3,4'-Dimethylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 3,4'-Dimethylbenzophenone

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An In-depth Analysis of NMR, IR, and UV-Vis Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4'-Dimethylbenzophenone**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule, offering valuable data for its identification, characterization, and application in scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **3,4'-Dimethylbenzophenone** are presented below.

^1H NMR Spectroscopy

The proton NMR spectrum of **3,4'-Dimethylbenzophenone** provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Assignment
7.782	Aromatic Protons
7.616	Aromatic Protons
7.561	Aromatic Protons
7.528	Aromatic Protons
7.467	Aromatic Protons
7.222	Aromatic Protons
2.336	Methyl Protons (-CH ₃)
2.315	Methyl Protons (-CH ₃)

Table 1: ¹H NMR Chemical Shifts of **3,4'-Dimethylbenzophenone**.[\[1\]](#)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms within the **3,4'-Dimethylbenzophenone** molecule. The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS).

Chemical Shift (δ) ppm
196.5
142.5
137.9
135.5
132.0
130.6
129.7
128.1
128.0
20.0
19.5

Table 2: ^{13}C NMR Chemical Shifts of **3,4'-Dimethylbenzophenone**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3,4'-Dimethylbenzophenone** exhibits characteristic absorption bands corresponding to its structural features.

Wavenumber (cm^{-1})	Assignment
~3050	Aromatic C-H Stretch
~2920	Aliphatic C-H Stretch
~1650	C=O Carbonyl Stretch
~1600, ~1450	Aromatic C=C Bending

Table 3: Key IR Absorption Bands of **3,4'-Dimethylbenzophenone**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by **3,4'-Dimethylbenzophenone** is related to the presence of chromophores, particularly the conjugated aromatic system and the carbonyl group. The spectrum was recorded in methanol.

Wavelength (λ_{max}) (nm)	Solvent
258	Methanol

Table 4: UV-Vis Absorption Maxima of **3,4'-Dimethylbenzophenone**.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy (^1H and ^{13}C)

A sample of **3,4'-Dimethylbenzophenone** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The spectra are acquired on a high-resolution NMR spectrometer. For ^1H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton-decoupled mode is generally used for ^{13}C NMR to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid **3,4'-Dimethylbenzophenone** can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. For the thin film method, the sample is dissolved in a volatile solvent, and a

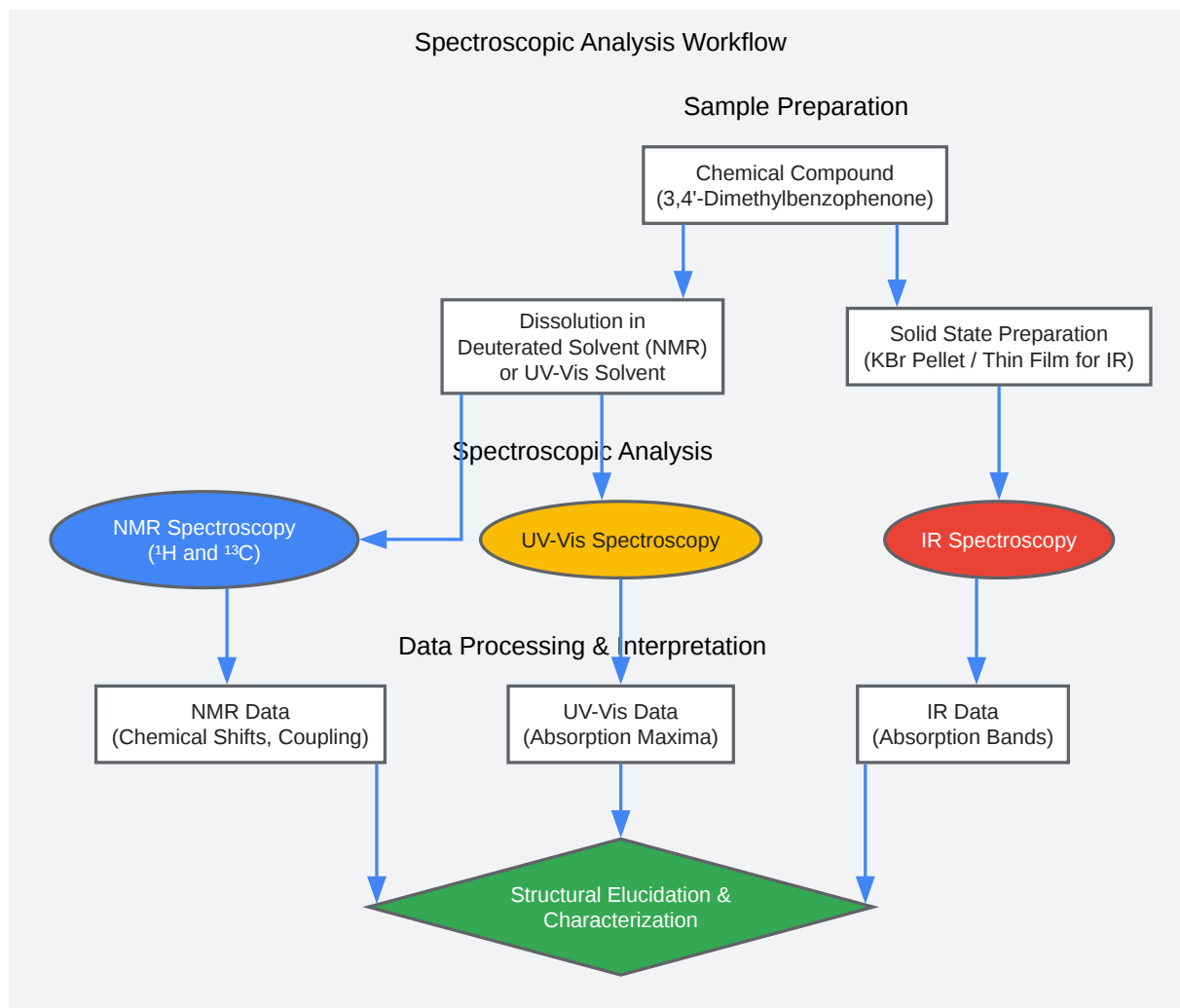
drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate, leaving a thin film of the compound. The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of **3,4'-Dimethylbenzophenone** is prepared using a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically between 0.1 and 1 absorbance units). The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The spectrum is scanned over the appropriate wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λ_{max}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **3,4'-Dimethylbenzophenone**.



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Caption: Logical workflow for spectroscopic analysis.

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References

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